molecular formula C14H24NNaO5 B1682202 Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)- CAS No. 221144-20-3

Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-

Cat. No. B1682202
M. Wt: 309.33 g/mol
InChI Key: SGAKODIXAHVUKL-LFELFHSZSA-M
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Description

Oxiranes, also known as epoxides, are three-membered ring structures in which one of the vertices is an oxygen and the other two are carbons . Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The compound you mentioned seems to be a complex derivative of these two classes of compounds.


Synthesis Analysis

The synthesis of oxiranes is often achieved through the oxidation of ethylene . Carboxylic acids can be synthesized in various ways, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, or the carbonation of Grignard reagents .


Molecular Structure Analysis

The molecular structure of oxiranes involves a three-membered ring, which creates strain and makes these compounds highly reactive . Carboxylic acids contain a carbonyl group and a hydroxyl group, which contribute to their acidic properties.


Chemical Reactions Analysis

Oxiranes are highly reactive due to the strain in the three-membered ring. They can undergo reactions such as ring-opening reactions, which can be catalyzed by acids, bases, or nucleophiles . Carboxylic acids can participate in a variety of reactions, including esterification and amide formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, oxiranes are generally polar and have higher boiling points than their alkene precursors due to the presence of polar C-O bonds .

properties

IUPAC Name

sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5.Na/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18;/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18);/q;+1/p-1/t10-,11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAKODIXAHVUKL-LFELFHSZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176631
Record name VEL-0230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-

CAS RN

221144-20-3
Record name VEL-0230
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221144203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEL-0230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VEL-0230
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z118I66GL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Reactant of Route 2
Reactant of Route 2
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Reactant of Route 3
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Reactant of Route 4
Reactant of Route 4
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Reactant of Route 5
Reactant of Route 5
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Reactant of Route 6
Reactant of Route 6
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-

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